molecular formula C11H21N3O2 B13427221 (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide

(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide

Cat. No.: B13427221
M. Wt: 227.30 g/mol
InChI Key: BKDCPJLAVSAYTO-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a spirocyclic compound characterized by its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves multiple steps. One of the primary methods includes the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid, yielding the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are still under development due to the complexity of the chemical synthesis of spirocyclic structures. The six-step route proposed by researchers using the olefin metathesis reaction on a Grubbs catalyst is complex and expensive to reproduce . Therefore, more efficient and cost-effective methods are being explored.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for nucleophilic substitution and sulfuric acid for cyclization reactions . The reaction conditions often involve moderate to high temperatures and specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic derivatives, which exhibit high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide

InChI

InChI=1S/C11H21N3O2/c12-10(13-15)9-14-6-4-11(5-7-14)3-1-2-8-16-11/h15H,1-9H2,(H2,12,13)

InChI Key

BKDCPJLAVSAYTO-UHFFFAOYSA-N

Isomeric SMILES

C1CCOC2(C1)CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1CCOC2(C1)CCN(CC2)CC(=NO)N

Origin of Product

United States

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